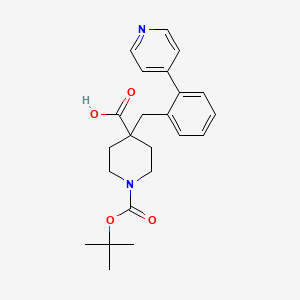
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzyl group containing a pyridine ring
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. One common synthetic route includes:
Protection of the amine group: The piperidine ring’s amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the benzyl-pyridine moiety: The benzyl group containing the pyridine ring is synthesized separately, often involving a series of substitution and coupling reactions.
Coupling of the benzyl-pyridine moiety to the piperidine ring: The protected piperidine ring is then coupled with the benzyl-pyridine moiety under specific reaction conditions, such as using a base and a coupling reagent.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzyl or pyridine rings.
Deprotection: The Boc group can be removed under acidic conditions, such as using trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those involving piperidine and pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biological processes, modulation of signaling pathways, or binding to specific biomolecules.
Comparación Con Compuestos Similares
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid: Lacks the Boc protection, which may influence its stability and reactivity in synthetic applications.
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-3-yl)benzyl)piperidine-4-carboxylic acid: Contains a pyridine ring at a different position, which may alter its interaction with biological targets and its chemical properties.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-pyridin-4-ylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-22(2,3)29-21(28)25-14-10-23(11-15-25,20(26)27)16-18-6-4-5-7-19(18)17-8-12-24-13-9-17/h4-9,12-13H,10-11,14-16H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIIHWXHNJGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


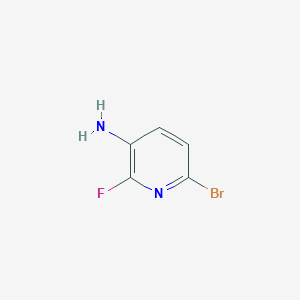
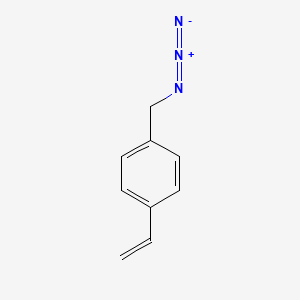
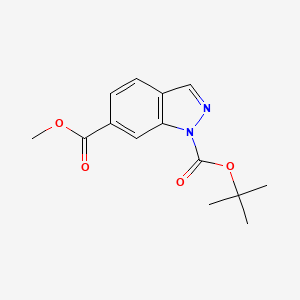
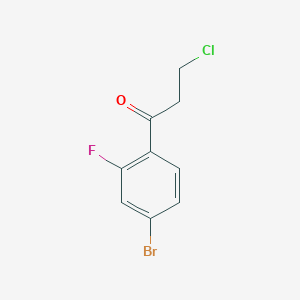
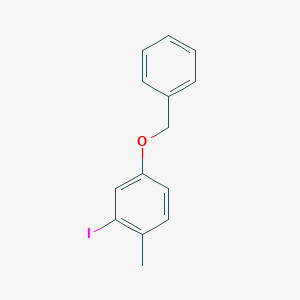
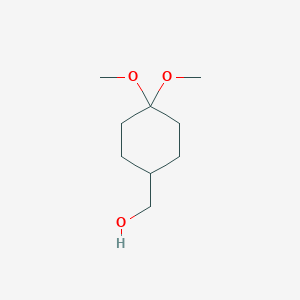
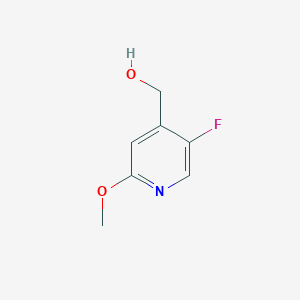
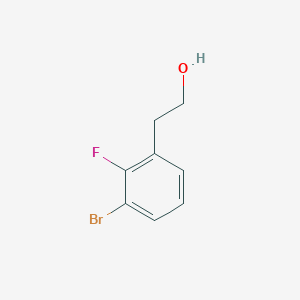
![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
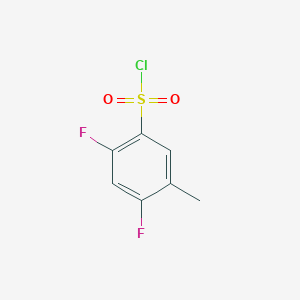


![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
